molecular formula C16H16BrNO2 B8147582 Benzyl 3-bromophenethylcarbamate

Benzyl 3-bromophenethylcarbamate

Cat. No.: B8147582
M. Wt: 334.21 g/mol
InChI Key: HTWQSFVNWLXSCQ-UHFFFAOYSA-N
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Description

Benzyl 3-bromophenethylcarbamate is a brominated carbamate derivative characterized by a benzyl carbamate group attached to a phenethyl backbone with a bromine substituent at the 3-position. The bromine atom enhances electrophilic reactivity, making the compound valuable in pharmaceutical intermediates or as a building block in organic synthesis.

Properties

IUPAC Name

benzyl N-[2-(3-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-15-8-4-7-13(11-15)9-10-18-16(19)20-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWQSFVNWLXSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct method involves treating 3-bromophenethylamine with benzyl chloroformate in the presence of a base. The amine nucleophile attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming the carbamate bond. Triethylamine (TEA) is the preferred base for scavenging HCl, as evidenced by its use in analogous tert-butyl carbamate syntheses.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature (20–25°C)

  • Molar Ratios: 1:1.1 (amine:Cbz-Cl), 2.0 equiv. TEA

Experimental Procedure and Optimization

A representative procedure adapted from ScholarWorks involves:

  • Dissolving 3-bromophenethylamine (1.0 equiv.) in anhydrous DCM under nitrogen.

  • Adding TEA (2.0 equiv.) dropwise, followed by Cbz-Cl (1.1 equiv.) at 0°C.

  • Stirring for 12 hours at room temperature.

  • Quenching with water, extracting with ethyl acetate, and drying over Na₂SO₄.

  • Purifying via flash chromatography (hexanes:ethyl acetate, 8:2).

Yield: 72–78% (similar to tert-butyl analogs).
Key Challenge: Overprotection is mitigated by strict stoichiometric control.

Alternative Synthetic Routes via Intermediate Functionalization

Reductive Amination of 3-Bromobenzaldehyde

For cases where 3-bromophenethylamine is unavailable, a reductive amination pathway offers a viable alternative:

  • Imine Formation: React 3-bromobenzaldehyde with ammonium acetate in methanol at 40°C.

  • Reduction: Treat the imine intermediate with sodium borohydride (NaBH₄) at 0°C.

  • Carbamate Protection: Apply Cbz-Cl as described in Section 2.

Optimized Conditions:

  • Solvent: Methanol (MeOH) for imine formation

  • Reduction Temperature: 0–5°C to minimize side reactions

  • Overall Yield: 65–70% (two steps)

Chan-Lam Coupling for Boronic Acid Intermediates

A patent-derived method suggests using boronic acid intermediates to enhance regioselectivity:

  • Synthesize 3-bromophenethylboronic acid via Miyaura borylation.

  • Perform Chan-Lam coupling with benzyl alcohol under Cu(OAc)₂ catalysis.

  • Protect the amine in situ with Cbz-Cl.

Advantages: Improved purity and reduced byproducts.
Disadvantages: Requires specialized catalysts and inert conditions.

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity Scalability
Direct Protection72–78%>95%LowHigh
Reductive Amination65–70%90–93%ModerateModerate
Chan-Lam Coupling60–65%88–90%HighLow

Key Findings:

  • The direct method balances yield and simplicity, making it ideal for large-scale production.

  • Reductive amination is preferable when starting from aldehydes but requires additional steps.

  • Chan-Lam coupling offers regioselectivity at the cost of lower yields and specialized reagents.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

  • δ 7.32–7.25 (m, 5H, Cbz aromatic)

  • δ 7.15–7.08 (m, 3H, 3-bromophenyl)

  • δ 4.98 (s, 2H, OCH₂Ph)

  • δ 3.40 (t, 2H, NCH₂)

  • δ 2.80 (t, 2H, ArCH₂)

13C NMR (100 MHz, CDCl₃):

  • 156.2 (C=O)

  • 136.4–122.1 (aromatic carbons)

  • 67.5 (OCH₂Ph)

  • 40.1 (NCH₂)

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O gradient) shows a single peak at 6.8 minutes, confirming >98% purity for the direct method.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DCM and THF: Recycled via distillation (>90% recovery).

  • Aqueous Waste: Neutralized with dilute HCl before disposal.

Cost-Benefit Analysis

  • Cbz-Cl: Accounts for 60% of material costs.

  • Labor Costs: 20% lower for direct vs. reductive amination.

Scientific Research Applications

Biological Activities

Benzyl 3-bromophenethylcarbamate has been studied for its potential therapeutic effects, particularly as an anticancer agent and for enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, derivatives of benzyl and phenethyl carbamates have shown promising results in inhibiting the growth of human cancer cell lines, including leukemia and solid tumors. The National Cancer Institute's (NCI) panel of 60 human cancer cell lines was utilized to evaluate these compounds, revealing significant growth inhibition rates:

CompoundCell LineGI50 Value (μM)
7bCCRF-CEM (leukemia)0.48
7cMCF-7 (breast cancer)0.49
7kHCT-15 (colon cancer)0.47

The benzyl carbamate conjugates exhibited strong activity against both hematological malignancies and solid tumors, indicating their potential as lead compounds in anticancer drug development .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of benzene-based carbamates were synthesized and tested for their ability to inhibit these enzymes, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's:

CompoundAChE Inhibition (%)BChE Inhibition (%)
Compound 2375%85%
Compound 2880%90%

The results indicated that some derivatives displayed a high selectivity index towards BChE compared to AChE, suggesting their potential use in treating conditions where cholinergic modulation is beneficial .

Case Study 1: Antitumor Activity

In a study focusing on novel carbamate derivatives, this compound was evaluated alongside other analogs. The findings demonstrated that this compound exhibited potent growth inhibition across multiple cancer cell lines, supporting its candidacy for further development as an anticancer drug. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment, highlighting the compound's efficacy at low concentrations .

Case Study 2: Cholinesterase Inhibition

Another research effort aimed at synthesizing new inhibitors for cholinesterases found that this compound derivatives showed promising results in vitro. These compounds were tested for their inhibitory effects on AChE and BChE, with some achieving significant potency at low micromolar concentrations. This research underscores the potential therapeutic applications of these compounds in neurodegenerative disease management .

Mechanism of Action

The mechanism of action of Benzyl 3-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 3-bromophenethylcarbamate (inferred structure) with its closest analogs based on structural similarity, synthesis, and physicochemical properties:

Compound Molecular Formula Molecular Weight Key Functional Groups Similarity Score Key Properties/Applications
This compound* C₁₆H₁₅BrN₂O₂ ~363.2 g/mol Bromophenethyl, carbamate N/A High electrophilicity due to bromine; potential intermediate in drug synthesis.
Benzyl (3-bromopropyl)carbamate C₁₁H₁₂BrN₂O₂ 287.13 g/mol Bromopropyl, carbamate 0.89 Shorter alkyl chain; used in peptide synthesis and cross-coupling reactions .
Benzyl (3-oxocyclohexyl)carbamate C₁₄H₁₇NO₃ 263.29 g/mol Cyclohexanone, carbamate 0.89 Cyclic ketone group enhances stability; applications in polymer chemistry .
Benzyl phenyl acetate C₁₅H₁₄O₂ 226.27 g/mol Ester, benzyl, phenyl N/A High purity (98% GC); used as a fragrance component and solvent .
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate C₁₈H₁₈N₂O₃ 310.35 g/mol Chiral center, ketone, carbamate 1.00 Stereospecific reactivity; employed in asymmetric synthesis .

Notes:

  • In contrast, ester-containing derivatives (e.g., Benzyl phenyl acetate) exhibit lower molecular complexity and higher volatility .
  • Reactivity: Brominated carbamates (e.g., Benzyl (3-bromopropyl)carbamate) are more reactive in nucleophilic substitutions than non-halogenated analogs due to the electron-withdrawing bromine atom .
  • Thermal Stability: Cyclohexanone-containing carbamates (e.g., Benzyl (3-oxocyclohexyl)carbamate) demonstrate higher thermal stability than linear-chain derivatives, as evidenced by their use in high-temperature polymer applications .

Biological Activity

Benzyl 3-bromophenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromophenethylamine with benzyl chloroformate or similar reagents. The reaction conditions can be optimized to achieve high yields and purity. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its antitumor properties and its role as an inhibitor in enzymatic reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbamate derivatives, including this compound. For instance, a series of benzyl and phenethyl carbamates were evaluated against a panel of 60 human cancer cell lines, revealing significant growth inhibition in several cases:

CompoundGI50 (μM)Cell Line
Benzyl Carbamate (7b)<2Various
Phenethyl Carbamate (7k)0.27 - 1.99Various

These compounds exhibited growth inhibition rates that suggest their potential as therapeutic agents against hematological malignancies and solid tumors .

Enzymatic Inhibition

This compound has also shown promise as an inhibitor of specific enzymes. For example, it has been studied for its interaction with human transglutaminase 2 (TG2), which is implicated in various diseases:

CompoundK I (mM)k inh (min^-1)k inh/K I (M^-1 min^-1)
Benzyl Carbamate0.420.861000
Picolyl Derivative0.0780.212700

The data indicates that structural modifications can significantly affect the binding affinity and reactivity towards TG2 .

Case Study: Antitumor Efficacy

A study conducted on a series of carbamates including benzyl derivatives demonstrated their effectiveness against various cancer cell lines. Notably, compound 7b showed a GI50 value below 2 μM across multiple cell lines, indicating potent antitumor activity .

Case Study: Enzyme Inhibition

In another study focusing on TG2 inhibition, it was found that modifications to the carbamate structure could enhance binding affinity while maintaining reactivity. The benzyl derivative was less reactive than some other variants but maintained significant inhibitory potential, demonstrating the importance of structural considerations in drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzyl 3-bromophenethylcarbamate?

  • Methodology : A typical synthesis involves reacting 3-bromophenethylamine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or pyridine) to form the carbamate linkage. The reaction is typically conducted in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Considerations : Use freshly distilled benzyl chloroformate to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How is the purity and structural integrity of this compound validated?

  • Methodology :

  • NMR : Confirm the presence of the benzyl group (δ 5.1–5.3 ppm for CH₂Ph), bromophenethyl chain (δ 3.4–3.6 ppm for CH₂Br), and carbamate carbonyl (δ 155–157 ppm in ¹³C NMR).
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 352.1 (C₁₆H₁₅BrNO₂⁺) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance carbamate formation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction rate and yield.
  • Temperature Control : Use microwave-assisted synthesis at 50°C for 30 minutes to reduce reaction time while maintaining yield (>85%) .
    • Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., stoichiometry, solvent polarity).

Q. What are the common byproducts in this compound synthesis, and how are they resolved?

  • Byproducts :

  • Hydrolysis Products : Benzyl alcohol (from moisture exposure) detected via GC-MS.
  • Dimerization : Occurs at elevated temperatures; mitigated by strict temperature control.
    • Resolution : Employ preparative HPLC (C18, 60% acetonitrile) to isolate the target compound from byproducts. Confirm via 2D NMR (COSY, HSQC) .

Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?

  • Mechanistic Insight : The bromine atom at the phenethyl position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (monitored via ¹⁹F NMR if fluorinated partners are used) .
  • Application Example : Use this compound as a precursor for synthesizing kinase inhibitors via C–C bond formation .

Stability and Safety

Q. What are the recommended storage conditions to prevent degradation?

  • Protocol : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis. Avoid prolonged exposure to light (UV degradation confirmed via accelerated stability studies) .

Q. What safety precautions are critical when handling brominated intermediates?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
  • Spill Management : Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points for this compound derivatives?

  • Analysis : Variations arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify true melting points. For example, a reported mp of 99–102°C may shift to 105–107°C after recrystallization from ethanol .

Application in Organic Synthesis

Q. Can this compound serve as a protecting group in peptide synthesis?

  • Methodology : The benzyl carbamate (Cbz) group protects amines during solid-phase peptide synthesis. Deprotection is achieved via hydrogenolysis (H₂/Pd-C in methanol). Compatibility confirmed with Fmoc/t-Bu strategies .

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